Phenylmercuric hydroxide
Overview
Description
Phenylmercuric hydroxide is an organomercury compound with the chemical formula C₆H₅HgOH. It appears as a fine white to cream crystalline solid and is known for its toxicity by ingestion, inhalation, or skin absorption . This compound is denser than water and slightly soluble in it . This compound has been used in various applications, including as a preservative and antiseptic.
Preparation Methods
Phenylmercuric hydroxide can be synthesized through several methods. One common approach involves the reaction of phenylmercuric acetate with sodium hydroxide. The reaction proceeds as follows:
C6H5HgO2CCH3+NaOH→C6H5HgOH+CH3COONa
In this reaction, phenylmercuric acetate reacts with sodium hydroxide to produce this compound and sodium acetate . Another method involves the direct reaction of phenylmercuric chloride with sodium hydroxide:
C6H5HgCl+NaOH→C6H5HgOH+NaCl
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Phenylmercuric hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylmercuric oxide.
Reduction: It can be reduced to form phenylmercuric chloride.
Substitution: this compound can undergo substitution reactions with halides to form phenylmercuric halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides like sodium chloride. The major products formed from these reactions include phenylmercuric oxide, phenylmercuric chloride, and other phenylmercuric halides .
Scientific Research Applications
Phenylmercuric hydroxide has been used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: This compound has been studied for its effects on enzymes and cellular processes.
Mechanism of Action
Phenylmercuric hydroxide exerts its effects by interacting with cellular components, particularly enzymes. It can inhibit enzyme activity by binding to thiol groups in proteins, leading to the disruption of cellular processes . This interaction with thiol groups is a common mechanism of action for many organomercury compounds.
Comparison with Similar Compounds
Phenylmercuric hydroxide is part of a broader class of organomercury compounds, which include:
- Phenylmercuric acetate
- Phenylmercuric chloride
- Phenylmercuric nitrate
- Methylmercury
- Ethylmercury
Compared to these compounds, this compound is unique in its specific hydroxide functional group, which imparts distinct chemical reactivity and applications. For example, phenylmercuric acetate is commonly used as a preservative, while phenylmercuric chloride is used in organic synthesis .
This compound’s unique properties make it valuable in specific applications, particularly where its hydroxide group can participate in chemical reactions or where its specific reactivity is required.
Properties
IUPAC Name |
phenylmercury;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.H2O/c1-2-4-6-5-3-1;;/h1-5H;;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUMXXVCSLXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7HgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059213 | |
Record name | Phenylmercuric hydroxide | |
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Molecular Weight |
295.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylmercuric hydroxide appears as a fine white to cream crystalline solid. Toxic by ingestion, inhalation or skin absorption. Denser than water., White to cream-colored solid; [Hawley] Sparingly soluble in water; [Ullmann] | |
Record name | PHENYLMERCURIC HYDROXIDE | |
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Record name | Phenylmercuric hydroxide | |
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Vapor Pressure |
0.0000832 [mmHg] | |
Record name | Phenylmercuric hydroxide | |
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CAS No. |
100-57-2 | |
Record name | PHENYLMERCURIC HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylmercuric hydroxide | |
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Record name | Hydroxyphenylmercury | |
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Record name | Mercury, hydroxyphenyl- | |
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Record name | Phenylmercuric hydroxide | |
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Record name | Phenylmercury hydroxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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